LRGILS-NH2 vs. FSLLRY-NH2 (FSY-NH2): Differential Inhibition of Trypsin-Induced PAR2 Activation
In a direct head-to-head comparison using a PAR2-KNRK calcium-signaling assay, FSLLRY-NH2 (FSY-NH2) inhibited trypsin-induced PAR2 activation with an IC50 of approximately 50 µM, whereas the reverse peptide LRGILS-NH2 (LRG-NH2) exhibited no inhibitory activity [1]. This establishes LRGILS-NH2 TFA as a true negative control, devoid of antagonist properties, unlike the active PAR2 inhibitor FSLLRY-NH2.
| Evidence Dimension | Inhibition of trypsin-induced PAR2 activation (IC50) |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | FSLLRY-NH2: IC50 ~ 50 µM |
| Quantified Difference | Qualitative difference: active antagonist vs. inactive control |
| Conditions | PAR2-KNRK cell line, calcium-signaling assay |
Why This Matters
This direct comparison validates LRGILS-NH2 TFA as the correct negative control for studies using trypsin or endogenous proteases to activate PAR2, ensuring that any observed inhibition by FSLLRY-NH2 is correctly interpreted as specific antagonism.
- [1] Al-Ani, B., et al. (2002). Modified proteinase-activated receptor-1 and -2 derived peptides inhibit proteinase-activated receptor-2 activation by trypsin. Journal of Pharmacology and Experimental Therapeutics, 300(2), 702-708. View Source
